Chrysene-5,6-oxide Chrysene-5,6-oxide
Brand Name: Vulcanchem
CAS No.: 15131-84-7
VCID: VC20984369
InChI: InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol

Chrysene-5,6-oxide

CAS No.: 15131-84-7

Cat. No.: VC20984369

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

Chrysene-5,6-oxide - 15131-84-7

Specification

CAS No. 15131-84-7
Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
IUPAC Name 3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene
Standard InChI InChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-18H
Standard InChI Key VYYARLZUMSKDPQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C5=CC=CC=C35

Introduction

Physical and Chemical Properties

Chrysene-5,6-oxide possesses distinctive chemical and physical properties that influence its behavior in biological systems and environmental matrices. The compound has a molecular formula of C₁₈H₁₂O with a corresponding molecular weight of 244.29 g/mol . Its structure consists of the tetracyclic chrysene framework with an epoxide group bridging the carbon atoms at positions 5 and 6, which corresponds to the K-region of the parent chrysene molecule . This region is characterized by high electron density, making it susceptible to metabolic oxidation by cytochrome P450 enzymes in biological systems.
The physical properties of chrysene-5,6-oxide include a boiling point of 447.3°C at 760 mmHg, reflecting its high thermal stability . The compound has a density of approximately 1.285 g/cm³, making it denser than water . Its flash point is reported as 212.4°C, indicating moderate flammability under high-temperature conditions . The surface tension of chrysene-5,6-oxide is 57.8 dyne/cm, which influences its behavior at interfaces and potential for adsorption to particles in environmental and biological systems . The vapor pressure of the compound is extremely low at 9.01×10⁻⁸ mmHg at 25°C, suggesting limited volatility under ambient conditions . The enthalpy of vaporization has been determined to be 67.84 kJ/mol, further characterizing its phase transition behavior .
Table 1. Physical and Chemical Properties of Chrysene-5,6-oxide

PropertyValueReference
Molecular FormulaC₁₈H₁₂O
Molecular Weight244.29 g/mol
CAS Number15131-84-7
Boiling Point447.3°C at 760 mmHg
Density1.285 g/cm³
Flash Point212.4°C
Surface Tension57.8 dyne/cm
Vapor Pressure9.01×10⁻⁸ mmHg at 25°C
Enthalpy of Vaporization67.84 kJ/mol
In terms of chemical reactivity, chrysene-5,6-oxide demonstrates characteristics typical of arene oxides, with susceptibility to nucleophilic attack at the epoxide ring. This reactivity is particularly important in biological systems, where the epoxide can react with nucleophilic centers in cellular macromolecules such as DNA and proteins . When heated to decomposition, chrysene-5,6-oxide emits acrid smoke and fumes, presenting potential respiratory hazards in laboratory or industrial settings . The epoxide functionality also makes the compound capable of rearranging to form the corresponding oxepine under certain conditions, particularly through photochemical reactions .

Metabolism and Degradation

Chrysene-5,6-oxide plays a significant role in the metabolic pathways of chrysene and related polycyclic aromatic hydrocarbons. Understanding these metabolic processes provides insight into the mechanisms by which PAHs exert their biological effects. In biological systems, chrysene can undergo cytochrome P450-mediated oxidation to form chrysene-5,6-oxide as one of several possible metabolites . This metabolic activation represents a crucial step in the bioactivation of PAHs, potentially leading to the formation of reactive species capable of interacting with cellular macromolecules.
The metabolic fate of chrysene-5,6-oxide itself includes several potential pathways. One significant route involves hydrolysis by epoxide hydrolase enzymes to form the corresponding dihydrodiol, specifically chrysene-5,6-dihydrodiol . This hydrolysis represents a detoxification pathway, as the dihydrodiol is generally less reactive than the parent epoxide. Alternatively, chrysene-5,6-oxide can undergo further oxidation to form chrysene-5,6-quinone, a metabolite that has been detected in studies of chrysene metabolism . The formation of this quinone metabolite represents another potential bioactivation pathway, as quinones can participate in redox cycling reactions that generate reactive oxygen species and cause oxidative stress.
Interestingly, research has shown that chrysene-5,6-oxide can also form as a metabolite during the metabolism of other compounds. For instance, in studies of 6-nitrochrysene metabolism in human breast cells, chrysene-5,6-quinone was detected among the metabolites, suggesting the intermediate formation of chrysene-5,6-oxide . The levels of this quinone metabolite varied considerably depending on the concentration of the parent compound and the specific breast tissue sample used, ranging from 18.3 ± 10.8 to 196.7 ± 15.4 pmol/mg protein . These findings highlight the relevance of chrysene-5,6-oxide in understanding the metabolic activation of various PAHs and nitro-PAHs in human tissues.
Beyond mammalian metabolism, microbial degradation offers another pathway for the transformation of chrysene and potentially its epoxide derivatives. Research has demonstrated that bacterial consortia can effectively degrade chrysene, with degradation efficiencies of up to 90% under optimal conditions . These microbial degradation processes typically proceed through the phthalic acid pathway, ultimately leading to complete mineralization of the compound . While these studies focused primarily on the parent compound chrysene rather than chrysene-5,6-oxide specifically, they suggest potential approaches for the bioremediation of PAH-contaminated environments.
The degradation of chrysene by bacterial consortia has been shown to be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. Under optimized conditions (pH 7.0, 37°C), a maximum degradation rate of 1.5 mg/L/day has been reported for chrysene by certain bacterial consortia . Interestingly, chrysene degradation was found to be unaffected by the presence of other PAHs such as pyrene, fluoranthene, naphthalene, and phenanthrene, suggesting that microbial communities capable of degrading chrysene might also effectively process its metabolites, potentially including chrysene-5,6-oxide . These findings have implications for bioremediation strategies targeting PAH-contaminated sites, where mixtures of compounds rather than individual PAHs are typically present.

Research Applications

Chrysene-5,6-oxide has served as a valuable research tool in multiple scientific domains, particularly in studies investigating the metabolic activation and carcinogenic mechanisms of polycyclic aromatic hydrocarbons. As a model K-region epoxide, the compound provides researchers with insights into how the positioning of epoxide groups on PAH structures influences their biological activities. This has proven especially valuable in comparative studies examining the relative mutagenic and carcinogenic potencies of different PAH derivatives . By directly comparing chrysene-5,6-oxide with bay-region epoxides and other PAH metabolites, researchers have gained crucial understanding of structure-activity relationships governing PAH toxicity.
In biochemical research, chrysene-5,6-oxide has been employed as a reagent to investigate the enzymatic processes involved in PAH metabolism. Studies utilizing this compound have helped elucidate the roles of various enzymes, including cytochrome P450 isozymes and epoxide hydrolases, in the biotransformation of PAHs . These investigations contribute to our broader understanding of xenobiotic metabolism and the cellular mechanisms that mediate both the detoxification and bioactivation of environmental pollutants. The insights gained from such research have implications beyond PAHs, informing our understanding of how the body processes diverse environmental chemicals.
Cancer research represents another significant application area for chrysene-5,6-oxide. As PAHs are established carcinogens, understanding the precise mechanisms by which they induce malignant transformation is crucial for developing prevention strategies and therapeutic approaches. Studies utilizing chrysene-5,6-oxide have contributed to elucidating these mechanisms, particularly by clarifying the relative importance of different metabolic activation pathways in PAH carcinogenesis . The finding that chrysene-5,6-oxide exhibits relatively weak mutagenic activity compared to bay-region diol epoxides has helped establish the bay region theory of PAH carcinogenesis, which posits that bay-region diol epoxides represent the ultimate carcinogenic metabolites for many PAHs .
The compound has also been utilized in environmental toxicology research, serving as a model for understanding the behavior and effects of PAH derivatives in environmental systems. By studying the chemical properties, degradation pathways, and biological activities of chrysene-5,6-oxide, researchers gain insights applicable to assessing the risks posed by environmental PAH contamination . This knowledge informs the development of strategies for monitoring, preventing, and remediating PAH pollution in diverse environmental contexts, from industrial sites to aquatic ecosystems.
In synthetic organic chemistry research, chrysene-5,6-oxide has provided opportunities to study the reactivities and rearrangement pathways of arene oxides. The observed rearrangement of chrysene-5,6-oxide to form oxepine isomers under photochemical conditions has contributed to our understanding of the chemical behavior of these compounds . Such research has implications beyond PAHs, informing the broader field of heterocyclic chemistry and potentially inspiring novel synthetic methodologies. The successful prediction of these rearrangements using perturbation molecular orbital calculations further demonstrates the value of theoretical approaches in understanding and predicting organic reaction pathways .

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